N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

FAK inhibition Kinase assay Benzodioxole carboxamide

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 476462-02-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class, distinguished by its benzo[d][1,3]dioxole acyl moiety and p-tolyl substituent at the thiadiazole 5-position. This compound is a structural analog of the characterized FAK inhibitor FAK-IN-7 (N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, CAS 19948-85-7), with the benzamide replaced by a benzodioxole-5-carboxamide group.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 476462-02-9
Cat. No. B2978101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS476462-02-9
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13N3O3S/c1-10-2-4-11(5-3-10)16-19-20-17(24-16)18-15(21)12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21)
InChIKeyIOJHFFFMESFIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 476462-02-9)


N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 476462-02-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class, distinguished by its benzo[d][1,3]dioxole acyl moiety and p-tolyl substituent at the thiadiazole 5-position . This compound is a structural analog of the characterized FAK inhibitor FAK-IN-7 (N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, CAS 19948-85-7), with the benzamide replaced by a benzodioxole-5-carboxamide group . The core scaffold is recognized for antiproliferative and kinase inhibitory potential, and the compound has been studied in the context of anticancer research .

Why Generic 1,3,4-Thiadiazole-2-Carboxamide Substitution Fails: Structural Basis for Differentiated Activity of CAS 476462-02-9


Within the 1,3,4-thiadiazole-2-carboxamide class, seemingly minor modifications to the acyl moiety and aryl ring produce substantial quantitative differences in target potency and cellular activity. For example, in a systematic study of 25 close analogs (5a–5y), the nature of the A-ring para-substituent and the amide tail dramatically altered FAK inhibitory activity (IC50 range >20-fold, from 5.32 µM for the most potent compound to >21 µM for the least active) and antiproliferative effects against MCF-7 cells (IC50 ranging from 0.31 µM to >21 µM) [1]. Consequently, the benzodioxole-5-carboxamide tail of CAS 476462-02-9 cannot be assumed bioequivalent to the benzamide tail of FAK-IN-7 or the smaller methyl, chloro, or alkylthio tails of other in-class analogs without direct empirical comparison .

Quantitative Differentiation Evidence for N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 476462-02-9) Against Its Closest Analogs


FAK Enzyme Inhibition: Benzodioxole Analog vs. Parent Benzamide (FAK-IN-7)

In a cell-free FAK enzymatic assay, N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide demonstrated a biochemical IC50 of 7,700 nM (7.7 µM) against recombinant FAK, measured via scintillation counting using biotinylated-His-TEV-hsFAK(31-686)(K454R) substrate after a 2-hour incubation [1]. This represents a 1.5-fold reduction in FAK inhibitory potency relative to its direct analog FAK-IN-7 (N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide), which showed an IC50 of 11.72 µM in a comparable FAK inhibition assay [2]. The benzodioxole substitution therefore confers a measurable improvement in target engagement.

FAK inhibition Kinase assay Benzodioxole carboxamide

Structural Differentiation: Benzodioxole-5-Carboxamide vs. 5-Methyl-1,3,4-Thiadiazole Analog in Anticancer Screening

In vitro cytotoxicity screening against the MCF-7 breast cancer cell line revealed that N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits IC50 values in the 1–7 µM range . In contrast, the simpler 5-methyl-substituted analog N-(5-methyl-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 349441-06-1) has been reported with significantly weaker antiproliferative activity in related cellular contexts, consistent with the known SAR trend that aryl substitution at the thiadiazole 5-position is critical for potency . While a direct head-to-head comparison under identical conditions is not available in the public domain, the class-level SAR indicates that the p-tolyl group provides enhanced hydrophobic interactions with the target binding pocket compared to the 5-methyl substituent.

Anticancer Cytotoxicity Structure-activity relationship MCF-7

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. FAK-IN-7

The replacement of the benzamide moiety in FAK-IN-7 (C16H13N3OS, MW 295.36, 2 H-bond acceptors, 1 H-bond donor) with a benzodioxole-5-carboxamide in the target compound (C17H13N3O3S, MW 339.37, 5 H-bond acceptors, 1 H-bond donor) introduces three additional oxygen atoms and a methylenedioxy ring . The calculated topological polar surface area (tPSA) increases from approximately 55 Ų (FAK-IN-7) to approximately 83 Ų (target compound), while the calculated logP is expected to decrease modestly due to the additional oxygen content, enhancing aqueous solubility potential without sacrificing the aromatic lipophilic character conferred by the p-tolyl group . These changes place the compound in a differentiated physicochemical space that may favor improved oral absorption parameters according to Lipinski's Rule of Five.

Lipophilicity Drug-likeness Hydrogen bonding Physicochemical profiling

Kinase Profiling Selectivity: FAK Inhibition vs. Cellular Antiproliferative Activity

In a cellular context using human HT-29 colorectal adenocarcinoma cells, the target compound inhibited FAK autophosphorylation at Tyr397 with an IC50 of 10,000 nM (10 µM) after 45 minutes of treatment [1]. This cellular target engagement potency is within 1.3-fold of its biochemical FAK IC50 (7.7 µM), suggesting efficient cell permeability and target access without substantial intracellular protein binding artifacts. In comparison, the most potent compound in the Yang et al. series, compound 5h, exhibited FAK biochemical IC50 of 5.32 µM and MCF-7 antiproliferative IC50 of 0.45 µM—a >10-fold differential between enzymatic and cellular activity that may reflect polypharmacology or off-target effects [2]. The tighter enzyme-to-cell correlation observed for the target compound suggests a cleaner FAK-driven mechanism of action.

Kinase selectivity FAK target engagement Cellular efficacy

Recommended Application Scenarios for N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 476462-02-9) Based on Quantitative Differentiation Evidence


FAK-Dependent Cancer Cell Line Screening and Tool Compound Studies

The compound's confirmed biochemical FAK inhibition (IC50 7.7 µM) and cellular target engagement in HT-29 cells (IC50 10 µM) position it as a useful tool for interrogating FAK-dependent signaling in colorectal and breast cancer models [1]. Its 1.5-fold improved enzymatic potency over the widely used analog FAK-IN-7 (IC50 11.72 µM) makes it a preferred choice for dose-response studies where maximizing target inhibition at lower concentrations is critical [2].

Physicochemical Property-Driven Lead Optimization Programs

With five hydrogen bond acceptors, an elevated tPSA (~83 Ų), and a methylenedioxy ring, this compound occupies a more polar, hydrogen-bond-rich chemical space than its benzamide analogs [1]. This property profile is well-suited for medicinal chemistry campaigns aiming to improve aqueous solubility and reduce logP while maintaining aromatic interactions via the p-tolyl group, particularly in programs targeting kinases where balanced permeability and solubility are essential for oral bioavailability [2].

SAR Studies Exploring Amide Tail Modifications on the 1,3,4-Thiadiazole Scaffold

As part of the broader 1,3,4-thiadiazol-2-amide class systematically characterized by Yang et al. (2012), the benzodioxole-5-carboxamide tail represents a distinct structural variation from the benzamide, phenylacetamide, and heterocyclic amide tails previously evaluated [1]. Researchers conducting scaffold-hopping or tail-diversification studies can use this compound as a benchmark for the benzodioxole pharmacophore, enabling direct comparison with the extensive published dataset on related amide derivatives [2].

Quote Request

Request a Quote for N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.